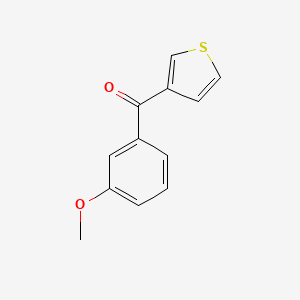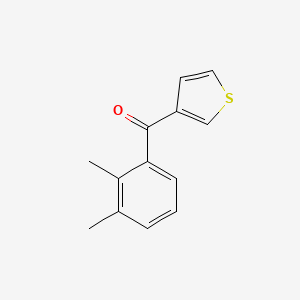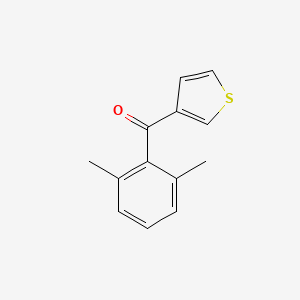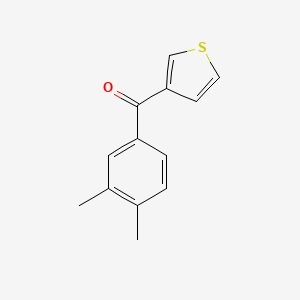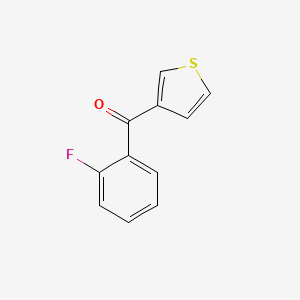
2-(4-Propoxybenzoyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Propoxybenzoyl)pyridine is a chemical compound with the molecular formula C15H15NO2 . It has a molecular weight of 241.28 g/mol.
Molecular Structure Analysis
The molecular structure of 2-(4-Propoxybenzoyl)pyridine can be analyzed using various methods. For example, the Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
While specific chemical reactions involving 2-(4-Propoxybenzoyl)pyridine are not available, pyridine derivatives are known to undergo various reactions. For instance, pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product .Physical And Chemical Properties Analysis
2-(4-Propoxybenzoyl)pyridine has specific physical and chemical properties. For instance, it has a molecular weight of 241.28 g/mol. More detailed properties like melting point, boiling point, and density can be found in specialized chemical databases .Applications De Recherche Scientifique
Central Nervous System (CNS) Modulation
2-(4-Propoxybenzoyl)pyridine derivatives have been explored for their potential in modulating CNS activity. The structural similarity to purines allows them to interact with GABA_A receptors, acting as positive allosteric modulators. This interaction can be harnessed to develop new treatments for neurological disorders such as epilepsy, anxiety, and insomnia .
Cancer Therapeutics
The antiproliferative properties of pyridine derivatives make them candidates for cancer treatment research. They can influence cellular pathways crucial for the survival of cancer cells, potentially leading to the development of novel oncology medications .
Anti-Inflammatory Agents
Pyridine derivatives, including 2-(4-Propoxybenzoyl)pyridine, have been identified as having anti-inflammatory properties. This is particularly relevant in the design of new non-steroidal anti-inflammatory drugs (NSAIDs), which could offer alternative mechanisms of action and improved safety profiles .
Digestive System Disorders
Proton pump inhibitors (PPIs) are a class of drugs that can include pyridine derivatives. These compounds can help treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers by reducing stomach acid production .
Aromatase Inhibition
Aromatase inhibitors are crucial in the treatment of hormone-sensitive breast cancer. Pyridine derivatives have shown potential in inhibiting aromatase, an enzyme that synthesizes estrogens, thus playing a role in the management of breast cancer .
Metabolic Disease Management
Compounds like 2-(4-Propoxybenzoyl)pyridine can impact enzymes involved in carbohydrate metabolism. This opens up possibilities for treating metabolic diseases such as diabetes, where modulation of these enzymes can help manage blood sugar levels .
Cation Recognition and Sensing
Pyridine derivatives have been evaluated for their ability to recognize and sense cations. They can selectively identify ions like Hg^2+ by exhibiting a color change, which can be used in environmental monitoring and the development of sensors .
Fluorescence-Based pH Sensing
Some pyridine derivatives exhibit fluorescence properties that can be utilized for pH sensing. This application is valuable in various fields, including biochemistry and environmental science, where precise pH measurement is crucial .
Propriétés
IUPAC Name |
(4-propoxyphenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-11-18-13-8-6-12(7-9-13)15(17)14-5-3-4-10-16-14/h3-10H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZYEIQUYVLEKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642010 |
Source


|
| Record name | (4-Propoxyphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propoxybenzoyl)pyridine | |
CAS RN |
898780-00-2 |
Source


|
| Record name | (4-Propoxyphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


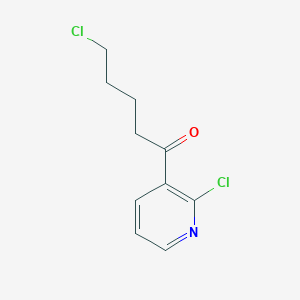



![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)
